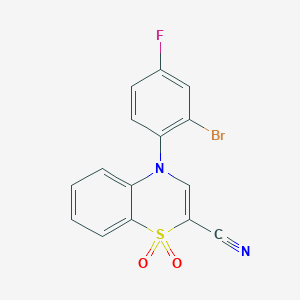
4-(2-bromo-4-fluorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-bromo-4-fluorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a synthetic organic compound that belongs to the class of benzothiazines This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, a benzothiazine core, and a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-bromo-4-fluorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide typically involves multiple steps:
Formation of the Benzothiazine Core: The initial step involves the formation of the benzothiazine core. This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound under acidic conditions.
Introduction of the Bromine and Fluorine Substituents: The phenyl ring is then functionalized with bromine and fluorine atoms. This can be done through electrophilic aromatic substitution reactions using bromine and fluorine sources such as bromine (Br2) and fluorine gas (F2) or other fluorinating agents.
Addition of the Carbonitrile Group: The carbonitrile group is introduced via a nucleophilic substitution reaction, often using cyanogen bromide (BrCN) or similar reagents.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to replace the halogen atoms.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or other reduced derivatives of the carbonitrile group.
Substitution: Various substituted benzothiazine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or modulators of biological pathways. The presence of the benzothiazine core is particularly interesting for its potential interactions with biological macromolecules.
Medicine
In medicine, compounds similar to 4-(2-bromo-4-fluorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide are studied for their pharmacological properties. They may exhibit activity against various diseases, including cancer, due to their ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.
作用機序
The mechanism of action of 4-(2-bromo-4-fluorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide involves its interaction with specific molecular targets. The benzothiazine core can bind to enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms may enhance the compound’s binding affinity and specificity. The carbonitrile group can participate in hydrogen bonding or other interactions, further stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
4-(2-chloro-4-fluorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide: Similar structure but with a chlorine atom instead of bromine.
4-(2-bromo-4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide: Similar structure but with a methyl group instead of fluorine.
4-(2-bromo-4-fluorophenyl)-4H-1,4-benzothiazine-2-carboxamide 1,1-dioxide: Similar structure but with a carboxamide group instead of carbonitrile.
Uniqueness
The unique combination of bromine and fluorine atoms on the phenyl ring, along with the benzothiazine core and carbonitrile group, gives 4-(2-bromo-4-fluorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages in terms of reactivity, binding affinity, and specificity compared to similar compounds.
特性
IUPAC Name |
4-(2-bromo-4-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrFN2O2S/c16-12-7-10(17)5-6-13(12)19-9-11(8-18)22(20,21)15-4-2-1-3-14(15)19/h1-7,9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGWOPSCQPWDMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C=C(S2(=O)=O)C#N)C3=C(C=C(C=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














